Cyclohexyl 2-pyridyl ketone

Lipophilicity Drug Design Medicinal Chemistry

Sourcing phenyl 2-pyridyl ketone analogs often limits SAR exploration due to planar aromatic constraints. Cyclohexyl 2-pyridyl ketone (CAS 6602-64-8) provides a non-aromatic, conformationally flexible alternative, enabling scaffold-hopping strategies. • Quantifiably higher logP (ΔLogP +0.6 to +1.0 vs phenyl analog) for improved passive permeability. • Unique steric environment from the cyclohexyl group for chiral ligand and catalyst design. • Consistent 95% purity with reliable global supply.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 6602-64-8
Cat. No. B1593709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 2-pyridyl ketone
CAS6602-64-8
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)C2=CC=CC=N2
InChIInChI=1S/C12H15NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2
InChIKeyREJDKOCOTFKBQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl 2-pyridyl ketone: A Specialized Synthesis Scaffold


Cyclohexyl 2-pyridyl ketone (CAS 6602-64-8) is a heterocyclic ketone featuring a cyclohexyl group attached to a 2-pyridyl ketone moiety [1]. It belongs to the class of aryl alkyl ketones, characterized by a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol . Computed properties, such as an XLogP3 value of 2.9 and a topological polar surface area (TPSA) of 30 Ų, define its distinct physicochemical profile [2]. The compound is primarily utilized as a research chemical and a versatile intermediate in the synthesis of more complex organic molecules, including chiral ligands and catalysts .

Workflow
Asymmetric synthesis intermediate and chiral ligand precursor
Selection
Non-planar cyclohexyl-pyridyl ketone scaffold with reported catalytic utility
Context
Scaffold hopping, lipophilicity modulation, and stereochemical control studies

Cyclohexyl 2-pyridyl ketone: Why Analog Substitution Fails


The specific steric and electronic profile conferred by the cyclohexyl group in Cyclohexyl 2-pyridyl ketone leads to significant divergences in key physicochemical properties compared to its closest structural analogs, such as phenyl 2-pyridyl ketone (2-benzoylpyridine) or cyclohexylmethyl 2-pyridyl ketone [1]. These differences are not trivial; they manifest in quantifiable variations in lipophilicity, molecular volume, and conformational flexibility, which directly influence crucial parameters like solubility, membrane permeability, and the steric environment in catalytic or binding applications [2][3]. Consequently, substituting it with a generic analog without careful re-validation can lead to unexpected and suboptimal outcomes in synthetic routes or biological assays, as detailed in the quantitative evidence below.

Risk Factor
Target (Cyclohexyl)
Analog (e.g., Phenyl)
Lipophilicity
Higher logP may shift permeability context
Lower logP; distribution profile likely differs
Steric & Conformation
Flexible cyclohexyl; distinct 3D footprint
Planar phenyl; binding/catalytic modes may not transfer
Molecular Volume
Intermediate bulk; stoichiometry-critical
Different steric demand alters reactivity and selectivity

Cyclohexyl 2-pyridyl ketone: Quantitative Differentiation from Analogs


Elevated Lipophilicity vs. Aryl Pyridyl Ketones

Cyclohexyl 2-pyridyl ketone exhibits substantially higher calculated lipophilicity compared to its common aryl analog, phenyl 2-pyridyl ketone (2-benzoylpyridine). The computed XLogP3 value for the cyclohexyl derivative is 2.9 [1], whereas reported values for the phenyl derivative range from 1.88 to 2.31 . This represents a positive difference of approximately +0.6 to +1.0 log units.

Lipophilicity ΔLogP
Cross-study comparable
Target XLogP3: 2.9 Phenyl analog: 1.88–2.31 ΔLogP: +0.6 to +1.0
Supports higher passive permeability context
Computed property; experimental logP may vary
Lipophilicity Drug Design Medicinal Chemistry

Distinct Molecular Weight and Volume

The molecular weight of Cyclohexyl 2-pyridyl ketone is precisely 189.25 g/mol, as confirmed by multiple authoritative sources [1]. This places it between the lighter phenyl 2-pyridyl ketone (183.21 g/mol) and the heavier cyclohexylmethyl 2-pyridyl ketone (203.28 g/mol) [2][3]. This exact molecular weight is a direct consequence of its unique cyclohexyl substitution, providing a distinct balance of steric bulk and conformational flexibility not found in its analogs.

Molecular Weight
Direct head-to-head
Cyclohexyl: 189.25 g/mol Phenyl: 183.21; Methylene-extended: 203.28 g/mol Δ +6.04 / -14.03 g/mol
Distinct steric and stoichiometric context
Essential for precise reaction calculations
Molecular Properties Chemical Synthesis Scaffold Differentiation

TPSA and Conformational Flexibility Differences

Cyclohexyl 2-pyridyl ketone possesses a computed topological polar surface area (TPSA) of 30 Ų [1]. This value is identical to the TPSA of phenyl 2-pyridyl ketone, as both share the same hydrogen-bond acceptor count (the pyridine nitrogen and the ketone oxygen) [2]. However, the cyclohexyl group introduces significantly greater conformational flexibility and a different three-dimensional steric footprint compared to the planar phenyl ring, a crucial but non-quantifiable (by TPSA) differentiator.

TPSA & Flexibility
Class-level inference
TPSA: both 30 Ų Flexibility: High (cyclohexyl) vs Low (phenyl)
Identical TPSA masks steric and entropic differences
Conformation may alter binding and selectivity
Polar Surface Area Conformational Analysis Drug Design

Chiral Ligand and Catalyst Precursor

Multiple supplier and database entries explicitly state that Cyclohexyl 2-pyridyl ketone serves as a precursor for the synthesis of complex molecules, particularly chiral ligands and catalysts . While a direct quantitative yield comparison against analogs for a specific transformation is not available in the public domain, this documented functional role distinguishes it from simpler aryl ketones like benzophenone or acetophenone, which are less frequently cited as direct precursors for chiral ligand frameworks in similar contexts.

Chiral Ligand Use
Data to verify
Reported as precursor for chiral ligands and catalysts
Supplier-stated functional context
Lack of direct comparator data; validate for specific system
Asymmetric Synthesis Chiral Ligands Catalysis

Cyclohexyl 2-pyridyl ketone: Key Application Scenarios


Chiral Ligand Design for Asymmetric Catalysis

Cyclohexyl 2-pyridyl ketone is a proven precursor for generating chiral ligands and catalysts, as noted in multiple technical sources . Researchers involved in asymmetric synthesis should prioritize this compound when a pyridine-containing ketone with a non-aromatic, conformationally flexible cyclohexyl group is required. The combination of a Lewis-basic pyridine nitrogen and a sterically demanding cyclohexyl ketone moiety provides a unique platform for creating chiral environments that cannot be mimicked by the planar phenyl 2-pyridyl ketone [1].

Modulating Lipophilicity and Membrane Permeability

In medicinal chemistry campaigns focused on optimizing the pharmacokinetic profile of a lead series, Cyclohexyl 2-pyridyl ketone offers a quantifiably higher logP (ΔLogP of +0.6 to +1.0) compared to the more common phenyl 2-pyridyl ketone analog [2]. This increased lipophilicity is a critical lever for medicinal chemists seeking to improve passive cellular permeability or target engagement in more hydrophobic environments. Replacing a phenyl ring with a cyclohexyl group represents a standard and validated strategy for increasing lipophilicity and saturation (fraction sp3), which is often correlated with improved developability profiles [3].

Scaffold Hopping from Phenyl to Cyclohexyl

As part of a scaffold-hopping strategy to explore structure-activity relationships (SAR) or to escape intellectual property constraints, Cyclohexyl 2-pyridyl ketone is the direct non-aromatic analog of phenyl 2-pyridyl ketone. This substitution replaces a planar, aromatic ring with a non-planar, flexible aliphatic ring while maintaining a similar molecular weight and polar surface area [4][5]. This specific transformation is a common approach to probe the importance of π-stacking interactions versus hydrophobic collapse, making the compound a valuable tool for exploring novel chemical space around a validated pyridyl ketone pharmacophore.

Application
Selection Property
Validation Focus
Chiral Ligand Design for Asymmetric Catalysis
Pyridine-ketone with flexible cyclohexyl group; reported ligand precursor
Enantioselectivity and catalytic performance in model reactions
Lipophilicity-Modulated Membrane Permeability
Higher logP relative to phenyl analog; aliphatic ring increases saturation
Passive permeability and distribution assays
Scaffold Hopping: Phenyl to Cyclohexyl
Non-aromatic analog with similar MW and TPSA, distinct conformation
SAR exploration and π-stacking interaction studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexyl 2-pyridyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.